molecular formula C6H7NO2S B15248038 6-Methylpyridine-2-sulfinic acid

6-Methylpyridine-2-sulfinic acid

Cat. No.: B15248038
M. Wt: 157.19 g/mol
InChI Key: PHYMFEYYWASKBN-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO2S It is a derivative of pyridine, where a methyl group is attached to the second carbon of the pyridine ring, and a sulfinic acid group is attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of 6-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which can help in managing blood glucose levels in diabetic patients . The compound’s sulfinic acid group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-sulfonic acid: An oxidized form of 6-Methylpyridine-2-sulfinic acid with similar chemical properties but different reactivity.

    6-Methylpyridine-2-thiol: A reduced form with distinct chemical behavior and applications.

    2-Methoxy-6-methylpyridine: A derivative with a methoxy group instead of a sulfinic acid group.

Uniqueness

This compound is unique due to its sulfinic acid group, which imparts distinct reactivity compared to its sulfonic acid and thiol counterparts. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

6-methylpyridine-2-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-3-2-4-6(7-5)10(8)9/h2-4H,1H3,(H,8,9)

InChI Key

PHYMFEYYWASKBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)S(=O)O

Origin of Product

United States

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